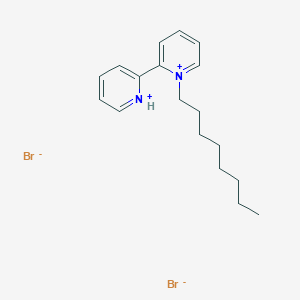![molecular formula C28H32Br2 B12563605 1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) CAS No. 189337-26-6](/img/structure/B12563605.png)
1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is a chemical compound with the molecular formula C28H32Br2 It is characterized by the presence of bromomethylene groups attached to a 1,3-phenylene core, with tert-butylbenzene groups at both ends
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene)dibromide with 4-tert-butylbenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromomethylene groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or markers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) exerts its effects depends on the specific application. In chemical reactions, the bromomethylene groups act as reactive sites for nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene): Similar structure but with a 1,4-phenylene core.
1,1’-[1,3-Phenylenebis(methylene)]bis(4-tert-butylbenzene): Lacks the bromine atoms in the bromomethylene groups.
Uniqueness
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is unique due to the presence of bromomethylene groups, which provide specific reactivity and potential for diverse applications. The tert-butylbenzene groups also contribute to its stability and solubility in various solvents.
Propriétés
Numéro CAS |
189337-26-6 |
|---|---|
Formule moléculaire |
C28H32Br2 |
Poids moléculaire |
528.4 g/mol |
Nom IUPAC |
1,3-bis[bromo-(4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C28H32Br2/c1-27(2,3)23-14-10-19(11-15-23)25(29)21-8-7-9-22(18-21)26(30)20-12-16-24(17-13-20)28(4,5)6/h7-18,25-26H,1-6H3 |
Clé InChI |
ZYTIDIFBRKMWSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=C(C=C3)C(C)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
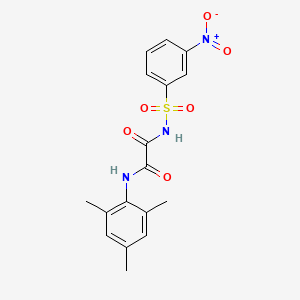
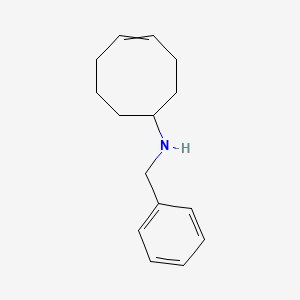

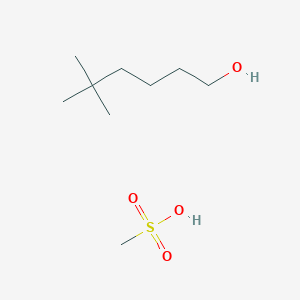
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)

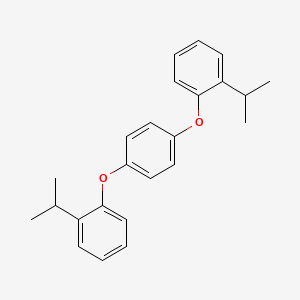
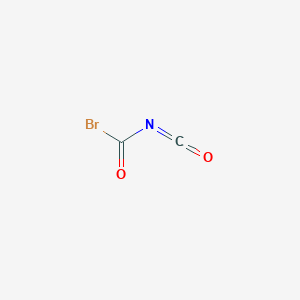
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
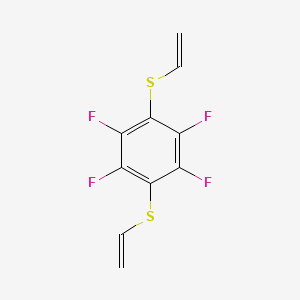
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
